molecular formula C19H20N2O3S2 B2478651 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034254-28-7

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2478651
CAS No.: 2034254-28-7
M. Wt: 388.5
InChI Key: PTKNRJXHLZAHJS-UHFFFAOYSA-N
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Description

1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is an organic compound that features a urea functional group attached to a bithiophene moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.

    Attachment of the Ethyl Linker: The bithiophene moiety is then functionalized with an ethyl linker, often through a halogenation followed by a nucleophilic substitution reaction.

    Formation of the Urea Group: The final step involves the reaction of the ethyl-linked bithiophene with 2,3-dimethoxyaniline and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienyl)ethyl-3-(2,3-dimethoxyphenyl)urea: Similar structure but with a single thiophene ring.

    1-(2-Furyl)ethyl-3-(2,3-dimethoxyphenyl)urea: Contains a furan ring instead of a thiophene ring.

    1-(2-Phenylethyl)-3-(2,3-dimethoxyphenyl)urea: Contains a phenyl ring instead of a bithiophene moiety.

Uniqueness

1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of the bithiophene moiety, which can impart distinct electronic properties, making it potentially useful in organic electronics and other advanced materials applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKNRJXHLZAHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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